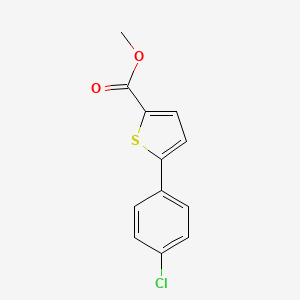
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate
Descripción general
Descripción
“Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate” is a chemical compound. It belongs to the class of organic compounds known as thiophene carboxylic acids and derivatives . These are compounds containing a thiophene ring which bears a carboxylic acid.
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate” is C12H9ClO2S . It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate” is 252.72 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate and related compounds have been extensively studied for their chemical properties and reactions. One study demonstrated that methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained through straightforward halogenation, react with alcohols to yield thiophene-2,4-diols. These compounds can further be transformed into ethers of thiotetronic and α-halogenothiotetronic acids through O-alkylation and alkaline hydrolysis (Corral & Lissavetzky, 1984).
Photochemical Behavior
In another study, the photochemical behavior of halogeno-thiophenes, including methyl 5-halogenothiophene-2-carboxylate, was investigated. The study found that while some thiophene derivatives were unreactive, others like methyl 5-iodothiophene-2-carboxylate could produce aryl and heteroaryl derivatives through irradiation in the presence of aromatic substrates (D’Auria et al., 1989).
Applications in Organic Synthesis
Methyl thiophene-2-carboxylate has been used as a synthetic equivalent in organic synthesis. It was shown to react regioselectively with aldehydes, ketones, and conjugated esters in reactions promoted by samarium diiodide, leading to long-chain esters with remote hydroxyl and carboxyl groups (Yang et al., 2000).
Metal-Organic Frameworks
A study reported the construction of thiophene-based metal-organic frameworks (MOFs) that demonstrated efficient luminescent sensory materials for environmental contaminants. These frameworks utilized thiophene-functionalized dicarboxylic acid and exhibited potential in trapping pesticides from waste solutions (Zhao et al., 2017).
Antimicrobial and Anticancer Activity
Thiophene derivatives, including those related to methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, have shown potential antimicrobial and anticancer activities. For instance, a study synthesized novel thiophene and benzothiophene derivatives with observed anti-proliferative activity against various cancer cell lines (Mohareb et al., 2016).
Direcciones Futuras
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the synthesis of new thiophene derivatives and the exploration of their biological activities.
Propiedades
IUPAC Name |
methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCUTYCKIFLPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384947 | |
| Record name | methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | |
CAS RN |
649569-56-2 | |
| Record name | methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



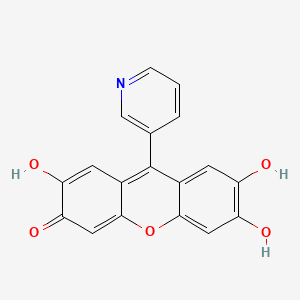
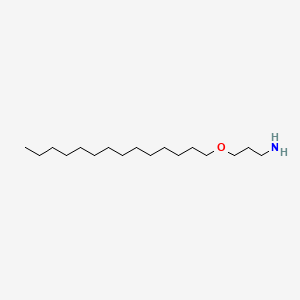



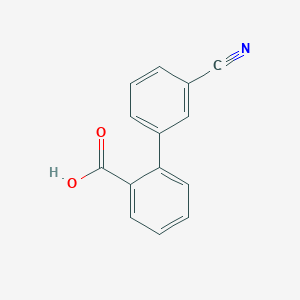




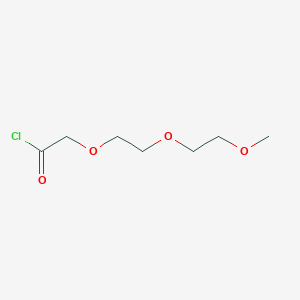

![Potassium (2S,5R,6R)-6-(4-azidobenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1620501.png)
